molecular formula C6H4BrF3N2O B1381283 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine CAS No. 1361693-01-7

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine

Cat. No. B1381283
CAS RN: 1361693-01-7
M. Wt: 257.01 g/mol
InChI Key: TYZQTVIQLMUVAI-UHFFFAOYSA-N
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Description

“3-Bromo-5-(trifluoromethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C6H4BrF3N2O . It is a solid substance with a light yellow color .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(trifluoromethoxy)pyridin-2-amine” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted at the 3rd position with a bromine atom, at the 5th position with a trifluoromethoxy group, and at the 2nd position with an amine group .


Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethoxy)pyridin-2-amine” is a solid at room temperature . Its molecular weight is 257.01 g/mol . The compound is considered to be stable under normal temperatures and pressures .

Scientific Research Applications

Catalytic Applications

One significant application of compounds similar to 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine is in catalysis. For instance, Ji, Li, and Bunnelle (2003) have demonstrated that amination of polyhalopyridines, like 5-bromo-2-chloropyridine, using a palladium-Xantphos complex can achieve high yield and chemoselectivity, producing 5-amino-2-chloropyridine (Ji, Li, & Bunnelle, 2003). This indicates potential applications of 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine in similar catalytic processes.

Synthetic Chemistry

In synthetic chemistry, the compound has applications in the deprotonative functionalization of pyridine derivatives, as demonstrated by Shigeno et al. (2019). They illustrated how pyridine substrates with electron-withdrawing substituents, similar to 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine, can efficiently react with various aldehydes under ambient conditions (Shigeno et al., 2019).

Spectroscopic Characterization

Vural and Kara (2017) have conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 3-Bromo-5-(trifluoromethoxy)pyridin-2-amine. Their study includes Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, as well as density functional theory (DFT) studies, indicating the importance of such compounds in advanced spectroscopic studies (Vural & Kara, 2017).

Biological Activities

Another application is in the synthesis of novel pyridine-based derivatives with potential biological activities. Ahmad et al. (2017) synthesized a series of pyridine derivatives through Suzuki cross-coupling reactions and investigated their biological activities. Such derivatives show promise in areas like antimicrobial and anti-thrombolytic activities (Ahmad et al., 2017).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQTVIQLMUVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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